
Dimethyl (1-Diazo-2-oxopropyl)phosphonate
Overview
Description
Dimethyl (1-Diazo-2-oxopropyl)phosphonate, also known as (1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester, is a chemical compound with the molecular formula C5H9N2O4P. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its versatility and reactivity, making it a valuable tool in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (1-Diazo-2-oxopropyl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl (2-oxopropyl)phosphonate with sodium hydride (NaH) in benzene and tetrahydrofuran (THF). The mixture is cooled on ice, and a solution of dimethyl (2-oxopropyl)phosphonate in dry benzene is added. The reaction mixture is stirred at room temperature for one hour, followed by the addition of p-toluenesulfonyl hydrazide. The mixture is then stirred overnight, filtered, and concentrated under vacuum to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-Diazo-2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form nitrogen heterocycles such as pyrazoles, triazoles, and oxazoles.
Methanolysis: This reaction generates dimethyl (diazomethyl)phosphonate, which can be further used in the synthesis of enol ethers or alkynes.
Substitution Reactions: It can react with aldehydes to form ethynyl compounds (alkynes) and with oximes in the presence of a rhodium catalyst to form isoquinoline and pyridine N-oxides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydride, p-toluenesulfonyl hydrazide, and various catalysts such as rhodium. Reaction conditions often involve solvents like benzene, THF, and acetonitrile, with temperature control to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound include:
- Ethynyl compounds (alkynes)
- Isoquinoline and pyridine N-oxides
- Enol ethers
- Nitrogen heterocycles (pyrazoles, triazoles, oxazoles)
Scientific Research Applications
Synthetic Chemistry
Role as a Reagent:
Dimethyl (1-diazo-2-oxopropyl)phosphonate is primarily utilized as a reagent in organic synthesis. It is particularly effective in forming carbon-nitrogen bonds, which are essential for the synthesis of pharmaceuticals and agrochemicals. The compound facilitates various reactions, including:
- Alkyne Synthesis: It serves as a precursor for synthesizing dimethyl (diazomethyl)phosphonate, a key reagent in converting aldehydes to alkynes through homologation processes. This method allows for the introduction of functional groups in a streamlined manner .
Table 1: Key Reactions Involving this compound
Pharmaceutical Development
Drug Discovery:
In the pharmaceutical industry, this compound plays a crucial role in drug discovery. It aids researchers in developing new therapeutic agents by enabling the introduction of diverse functional groups into drug candidates. This capability enhances the biological activity and specificity of potential drugs.
Case Study: Antiviral Properties
Research has indicated that derivatives of this compound exhibit antiviral properties against pathogens such as herpes simplex virus types 1 and 2. A patent describes its application in formulating medications aimed at reducing the viral load of these infections.
Material Science
Advanced Materials Development:
The compound is also significant in material science, where it is used to modify chemical properties and enhance the performance of materials. Its reactive nature allows for the development of advanced polymers and coatings that possess desirable characteristics such as durability and resistance to environmental factors.
Table 2: Applications in Material Science
Application Type | Description | Reference |
---|---|---|
Polymer Development | Enhances properties of polymers | |
Coating Formulation | Improves durability and resistance |
Agricultural Chemistry
Pesticide and Herbicide Formulation:
this compound is utilized in formulating pesticides and herbicides. Its effectiveness in crop protection helps minimize environmental impact while ensuring agricultural productivity. This application is vital for sustainable farming practices.
Analytical Chemistry
Detection and Quantification:
In analytical chemistry, this compound is employed in various techniques to aid in the detection and quantification of other compounds. This capability is crucial for quality control in manufacturing processes, ensuring that products meet safety and efficacy standards.
Mechanism of Action
The mechanism of action of Dimethyl (1-Diazo-2-oxopropyl)phosphonate involves its reactivity as a diazo compound. The diazo group (-N=N-) can undergo various transformations, including cycloaddition and substitution reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its reactions are primarily related to the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-Diazoacetonylphosphonate
- Dimethyl (1-azoacetonyl)phosphonate
- Dimethyl (acetyldiazomethyl)phosphonate
- Ohira-Bestmann Reagent
Uniqueness
Dimethyl (1-Diazo-2-oxopropyl)phosphonate is unique due to its high reactivity and versatility in organic synthesis. It can participate in a wide range of reactions, making it a valuable reagent for the synthesis of complex molecules. Its ability to form stable diazo intermediates and undergo cycloaddition reactions distinguishes it from other similar compounds .
Biological Activity
Dimethyl (1-Diazo-2-oxopropyl)phosphonate, often referred to as DAMP, is a versatile compound primarily used in organic synthesis, particularly for the generation of alkynes from aldehydes. Its biological activity, while less extensively studied than its synthetic applications, reveals significant potential in medicinal chemistry and various biological processes.
This compound has the molecular formula and a molecular weight of 192.11 g/mol. It is typically stored under inert gas conditions to prevent decomposition and is sensitive to heat and air exposure. The compound can be synthesized through various methods, including the Bestmann-Ohira reaction, which facilitates a more environmentally friendly approach to alkyne synthesis compared to traditional methods like the Corey-Fuchs reaction .
DAMP acts as a diazo compound that can undergo dipolar cycloaddition reactions, leading to the formation of nitrogen heterocycles. These reactions are crucial for synthesizing complex organic molecules with potential biological activity. For instance, DAMP can react with carbonyl compounds to generate vinylidene carbenes, which are valuable intermediates in organic synthesis .
Case Studies
- Synthesis of Alkynes : A notable study demonstrated the efficient synthesis of 1-chloro-4-ethynylbenzene using DAMP. This method highlights the compound's utility in producing alkynes rapidly under mild conditions, showcasing its potential in synthetic organic chemistry .
- Thermal Stability Studies : Research into the thermal stability of DAMP revealed exothermic events at specific temperatures, indicating its reactivity profile under different conditions. Understanding these properties is essential for safe handling and application in laboratory settings .
Data Table: Properties and Reactions
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.11 g/mol |
Appearance | Light yellow to brown clear liquid |
Purity | >97% (HPLC) |
Storage Conditions | Refrigerated (0-10°C), under inert gas |
CAS Number | 90965-06-3 |
Q & A
Basic Questions
Q. How can researchers optimize the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate to minimize byproduct formation?
The synthesis requires strict control of sodium hydride (NaH) purity. Contamination with NaOH (formed during NaH storage) leads to hydroxide-mediated cleavage of the product, generating DAMP (dimethyl diazomethylphosphonate), which is difficult to separate chromatographically . Key steps include:
- Using freshly opened NaH (60% dispersion in mineral oil) to avoid hydroxide contamination.
- Ensuring anhydrous conditions: While flame-drying glassware under argon is recommended, checkers achieved comparable yields without flame-drying, provided inert atmospheres were maintained .
- Purifying the final product via column chromatography (silica gel, 1:1 ethyl acetate-hexanes; Rf = 0.24) to resolve DAMP contamination .
Q. What safety protocols are critical when handling this compound?
The compound is classified as harmful if swallowed (H302), a skin/eye irritant (H315/H319), and a respiratory irritant (H335) . Mandatory precautions include:
- Using chemically resistant gloves (EU standard EN 374) and safety goggles.
- Working in a fume hood to avoid inhalation of vapors or dust.
- Disposing of waste via approved hazardous chemical protocols (e.g., Chapter 8 of Prudent Practices in the Laboratory) .
Q. How should researchers assess the stability of this compound during storage?
The compound remains stable neat under air for ≥3 months . For long-term storage:
- Store in airtight containers at 0–4°C.
- Monitor purity via TLC (Rf = 0.24 in 1:1 ethyl acetate-hexanes) or quantitative NMR (qNMR) with 1,3,5-trimethoxybenzene as an internal standard .
Advanced Research Questions
Q. How does this compound participate in 1,3-dipolar cycloadditions to synthesize heterocycles?
The reagent acts as a dipolarophile in reactions with alkynes or alkenes. For example:
- With ynones, it forms 3-carbonyl pyrazole-5-phosphonates via deacylation (methanolic KOH) to generate a diazo anion, followed by cycloaddition and rearrangement .
- Rhodium(III)-catalyzed annulation with azo compounds yields cinnolines, demonstrating its versatility in redox-neutral heterocycle synthesis .
Q. What methodologies enable in situ generation of the Seyferth-Gilbert reagent (DAMP) from this compound?
Methanolysis under basic conditions (e.g., K₂CO₃) cleaves the acetyl group, producing DAMP, which is used for alkyne synthesis via the Ohira-Bestmann reaction . Key considerations:
- Use anhydrous methanol to prevent side reactions.
- Monitor reaction progress via ¹H NMR (disappearance of the acetyl peak at δ 2.29 ppm) .
Q. How can researchers resolve contradictions in synthetic protocols, such as flame-drying vs. non-flame-dried glassware?
While flame-drying under argon is recommended for moisture-sensitive reactions, checkers achieved comparable yields (87%) without flame-drying, provided rigorous inert atmosphere practices were followed . Researchers should:
- Validate protocols under their laboratory’s specific conditions.
- Conduct differential scanning calorimetry (DSC) to assess thermal hazards of reagents .
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
- qNMR : Quantifies purity using 1,3,5-trimethoxybenzene as an internal standard .
- ³¹P NMR : Distinct resonance at δ 11.02 ppm confirms phosphonate integrity .
- FTIR : Peaks at 2117 cm⁻¹ (diazo stretch) and 1655 cm⁻¹ (ketone C=O) verify functional groups .
Q. Data Contradiction Analysis
Q. Why do some protocols report lower yields in the synthesis of this compound?
Variability arises from:
- NaH quality : Impure NaH (contaminated with NaOH) reduces yields by promoting DAMP formation .
- Stirring efficiency : Heterogeneous reaction mixtures require large stir bars or overhead stirrers to maintain suspension after byproduct precipitation .
Q. How do divergent reaction conditions affect the Ohira-Bestmann homologation?
While the reagent is typically used in anhydrous toluene, alternative solvents (e.g., THF) may alter reaction kinetics. Researchers should:
- Compare solvent polarity effects on alkyne yields.
- Optimize base strength (e.g., K₂CO₃ vs. NaOMe) for specific carbonyl substrates .
Q. Methodological Innovations
Q. What recent advances improve the scalability of this compound applications?
- One-pot alkyne synthesis : Direct conversion of esters to alkynes via tandem reduction and Ohira-Bestmann reaction, bypassing intermediate isolation .
- Solid-phase cycloadditions : Copper(I)-catalyzed 1,3-dipolar cycloaddition with azides on solid supports, enabling combinatorial library synthesis .
Q. How can computational modeling enhance the design of diazo-based reactions?
Properties
IUPAC Name |
1-diazo-1-dimethoxyphosphorylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHSJJGGWYIFCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])P(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455381 | |
Record name | Dimethyl (1-Diazo-2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90965-06-3 | |
Record name | Dimethyl (1-diazo-2-oxopropyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090965063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl (1-Diazo-2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl (1-diazo-2-oxopropyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL (1-DIAZO-2-OXOPROPYL)PHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G79J0LR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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